2-Cloro-nicotinaldehído oxima

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

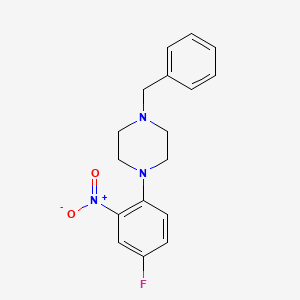

2-Chloronicotinaldehyde oxime is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol.

Aplicaciones Científicas De Investigación

2-Chloronicotinaldehyde oxime has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in proteomics research for studying protein interactions and functions.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 2-Chloronicotinaldehyde oxime is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Oxime compounds, including 2-Chloronicotinaldehyde oxime, are known for their ability to reactivate AChE that has been inhibited by organophosphates .

Mode of Action

2-Chloronicotinaldehyde oxime interacts with its target, AChE, by reactivating the enzyme. This reactivation occurs when the oxime compound binds to the organophosphate-inhibited AChE, reversing the inhibition and allowing the enzyme to resume its normal function of breaking down acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by 2-Chloronicotinaldehyde oxime is the cholinergic pathway. This pathway involves the transmission of nerve impulses mediated by acetylcholine. By reactivating AChE, 2-Chloronicotinaldehyde oxime helps to regulate the levels of acetylcholine in the synaptic cleft, ensuring the proper functioning of the cholinergic pathway .

Pharmacokinetics

It’s known that the pharmacokinetics of oxime compounds can vary significantly, influencing their bioavailability and efficacy .

Result of Action

The primary result of 2-Chloronicotinaldehyde oxime’s action is the reactivation of AChE. This reactivation allows the enzyme to resume its role in breaking down acetylcholine, thereby regulating nerve impulse transmission. This can help to reverse the symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and seizures .

Action Environment

The action of 2-Chloronicotinaldehyde oxime can be influenced by various environmental factors. For example, the pH and temperature can affect the rate of the oxime’s reaction with AChE Additionally, the presence of other substances, such as other drugs or toxins, can potentially interfere with the oxime’s action

Análisis Bioquímico

Biochemical Properties

2-Chloronicotinaldehyde oxime plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme crucial for terminating cholinergic synaptic transmission. 2-Chloronicotinaldehyde oxime acts as a reactivator of acetylcholinesterase, which is inhibited by organophosphorus compounds . This interaction is vital for counteracting the toxic effects of organophosphorus pesticides and nerve agents.

Cellular Effects

2-Chloronicotinaldehyde oxime has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to induce necrosis and apoptosis in different cell types, including skeletal muscle, kidney, liver, and neural cells . The compound increases the formation of reactive oxygen species and activates antioxidant scavenging mechanisms, which can lead to cell death through oxidative stress.

Molecular Mechanism

The molecular mechanism of 2-Chloronicotinaldehyde oxime involves its interaction with acetylcholinesterase. The compound binds to the enzyme and reactivates it by removing the inhibitory organophosphorus compound . This reactivation process is crucial for restoring normal cholinergic function. Additionally, 2-Chloronicotinaldehyde oxime can form oximes through reactions with aldehydes and ketones, which further contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloronicotinaldehyde oxime can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Chloronicotinaldehyde oxime is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained effects on cellular function, including prolonged oxidative stress and cell death.

Dosage Effects in Animal Models

The effects of 2-Chloronicotinaldehyde oxime vary with different dosages in animal models. At low doses, the compound can effectively reactivate acetylcholinesterase and mitigate the toxic effects of organophosphorus compounds . At high doses, 2-Chloronicotinaldehyde oxime can exhibit toxic effects, including severe oxidative stress and cell death. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

2-Chloronicotinaldehyde oxime is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound can also affect metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and detoxification. Its involvement in these pathways highlights its potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Chloronicotinaldehyde oxime is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for assessing its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of 2-Chloronicotinaldehyde oxime is an important aspect of its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in different subcellular locations can affect its function and interactions with other biomolecules. For example, its localization in the mitochondria can enhance its role in inducing oxidative stress and cell death.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloronicotinaldehyde oxime typically involves the reaction of 2-chloronicotinaldehyde with hydroxylamine hydrochloride in a basic aqueous medium . The reaction conditions often require careful pH adjustment to ensure optimal yield and purity of the oxime product .

Industrial Production Methods

Industrial production methods for 2-Chloronicotinaldehyde oxime may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloronicotinaldehyde oxime undergoes various chemical reactions, including:

Oxidation: This reaction can convert the oxime group to a nitro group under specific conditions.

Reduction: The oxime can be reduced to an amine using reducing agents like sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-4-Chloronicotinaldehyde oxime

- 6-Bromo-2-chloronicotinaldehyde

- Isonicotinaldehyde O-(methoxymethyl)oxime

Uniqueness

2-Chloronicotinaldehyde oxime is unique due to its specific substitution pattern on the nicotinaldehyde ring, which imparts distinct chemical and biological properties. Its chlorine substitution at the 2-position and the presence of the oxime group make it a valuable intermediate for various synthetic applications.

Propiedades

Número CAS |

215872-96-1 |

|---|---|

Fórmula molecular |

C6H5ClN2O |

Peso molecular |

156.57 g/mol |

Nombre IUPAC |

(NZ)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H5ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4- |

Clave InChI |

LBOKKAFTDCGWBJ-WTKPLQERSA-N |

SMILES |

C1=CC(=C(N=C1)Cl)C=NO |

SMILES isomérico |

C1=CC(=C(N=C1)Cl)/C=N\O |

SMILES canónico |

C1=CC(=C(N=C1)Cl)C=NO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-](/img/structure/B1311509.png)

![Benzamide, 5-chloro-N-[2-(4-chlorophenyl)ethyl]-2-methoxy-](/img/structure/B1311510.png)

![4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1311518.png)

![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)

![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)